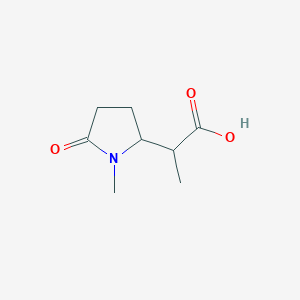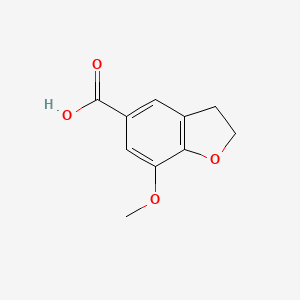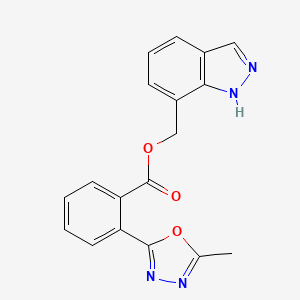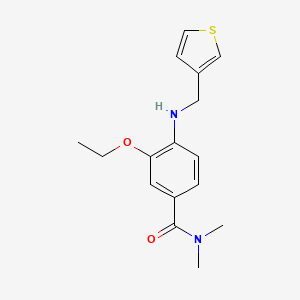![molecular formula C11H19N3OS B7647289 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine, also known as MTDP, is a compound that has gained significant attention in scientific research due to its potential in various fields. MTDP is a small molecule that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced apoptosis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine. One area of interest is the development of more efficient synthesis methods to obtain higher yields of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for the development of potential therapeutic applications. Additionally, the study of the potential of this compound in combination with other compounds for the treatment of various diseases is an area of future research.
合成方法
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been synthesized using different methods, including the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanol in the presence of a base, followed by the reaction with oxirane. Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloropropanal in the presence of a base, followed by the reaction with oxirane. These methods have been optimized to obtain high yields of this compound.
科学研究应用
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine has been studied extensively for its potential in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been studied for its potential in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-3-10(9-4-5-15-7-9)12-6-11-14-13-8(2)16-11/h9-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKFHAUDZZMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOC1)NCC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)




![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7647260.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B7647265.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)

